

Measuring Ervogastat in Biological Samples: A Guide to Bioanalytical Techniques

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Compound of Interest

Compound Name: *Ervogastat*

Cat. No.: *B10831021*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Ervogastat** in biological samples. The primary focus is on a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the bioanalysis of small molecule drugs.

Introduction to Ervogastat

Ervogastat (PF-06865571) is an investigational small molecule drug that acts as a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).^[1] It has the chemical formula $C_{21}H_{21}N_5O_4$ and a molar mass of $407.430 \text{ g}\cdot\text{mol}^{-1}$.^[1] Understanding the pharmacokinetic profile of **Ervogastat** is crucial for its clinical development, necessitating sensitive and specific analytical methods to measure its concentration in biological matrices such as plasma.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs like **Ervogastat** in complex biological fluids. This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate measurement of drug concentrations.

A validated bioanalytical method for **Ervogastat** in human plasma has been developed and utilized in clinical studies. This method typically involves a liquid-liquid extraction (LLE) step for

sample preparation, followed by analysis using an HPLC system coupled to a tandem mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of **Ervogastat** in human plasma.

Parameter	Typical Value
Linearity Range	0.250 - 250 ng/mL
Accuracy	Within $\pm 15\%$ of nominal concentration
Precision (CV%)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Lower Limit of Quantification (LLOQ)	0.250 ng/mL
Recovery	$> 85\%$
Internal Standard	Stable Isotope Labeled Ervogastat

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a representative LLE procedure for extracting **Ervogastat** from human plasma.

Materials:

- Human plasma samples (stored at -70°C)
- Ervogastat** calibration standards and quality control (QC) samples
- Internal standard (IS) working solution (Stable Isotope Labeled **Ervogastat** in 50:50 acetonitrile:water)
- Methyl tert-butyl ether (MTBE)
- Reconstitution solution (e.g., 50:50 acetonitrile:water)

- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw plasma samples, calibration standards, and QCs on ice.
- Vortex each tube to ensure homogeneity.
- Pipette 100 μ L of each plasma sample, standard, or QC into a clean microcentrifuge tube.
- Add 25 μ L of the internal standard working solution to each tube (except for blank samples, to which 25 μ L of 50:50 acetonitrile:water is added).
- Vortex briefly to mix.
- Add 500 μ L of MTBE to each tube.
- Cap the tubes and vortex vigorously for 5 minutes.
- Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (approximately 450 μ L) to a new set of clean tubes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 μ L of the reconstitution solution.
- Vortex briefly and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines typical instrumental parameters for the analysis of **Ervogastat**.

Chromatographic Conditions:

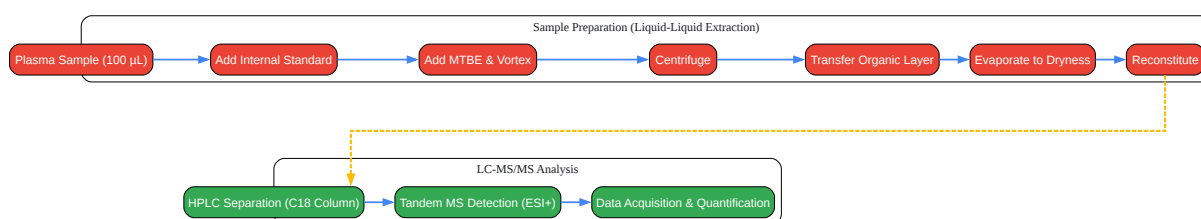
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m particle size) is suitable for the separation of **Ervogastat**.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - Start with a low percentage of Mobile Phase B (e.g., 10%).
 - Increase the percentage of Mobile Phase B to elute **Ervogastat** and its internal standard.
 - Return to the initial conditions to re-equilibrate the column.
- Injection Volume: 10 μ L
- Column Temperature: 40°C

Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **Ervogastat** and its stable isotope-labeled internal standard. The exact mass transitions should be optimized for the specific instrument used.

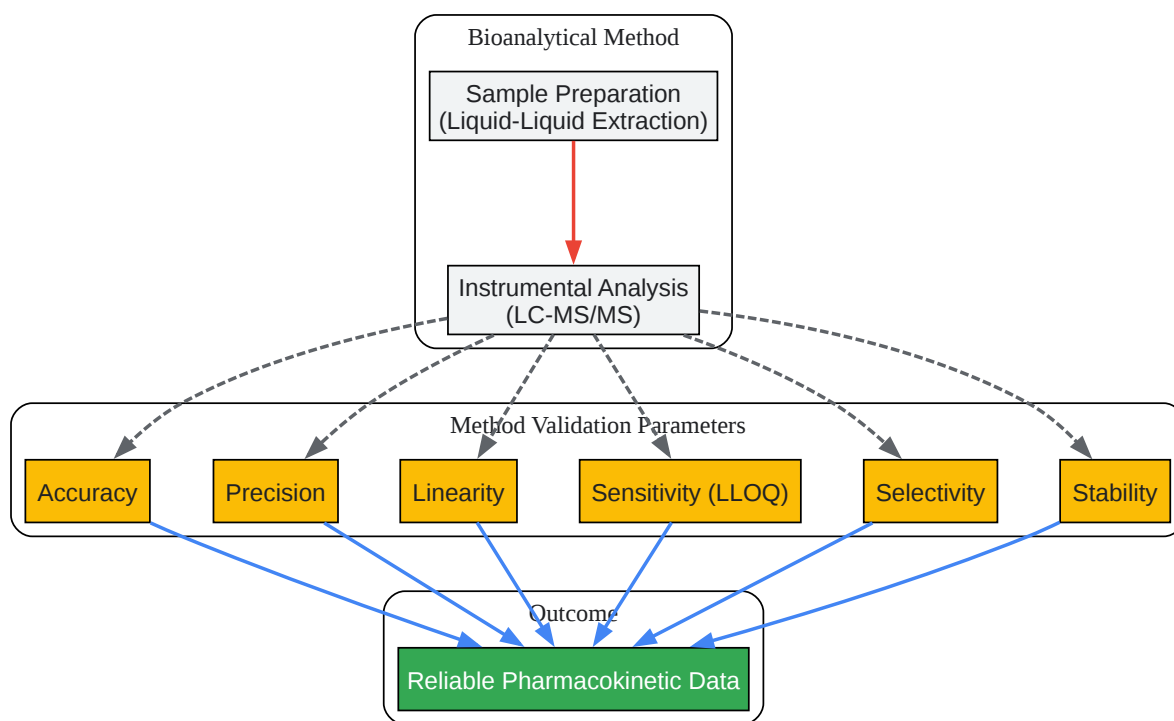
- Typical ESI Source Parameters:
 - Capillary Voltage: Optimized for maximum signal (e.g., 3.5 kV).
 - Source Temperature: e.g., 150°C.
 - Desolvation Temperature: e.g., 400°C.
 - Gas Flows (Nebulizer, Drying Gas): Optimized for the specific instrument and mobile phase flow rate.

Visualizations



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Caption: Workflow for **Ervogastat** analysis.



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Caption: Key aspects of bioanalytical method validation.

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References

- 1. Ervogastat - Wikipedia [en.wikipedia.org]
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